2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with methoxymethyl and dimethyl groups at positions 6, 1, and 3, respectively. A sulfanyl bridge connects the pyrido[2,3-d]pyrimidine moiety to an acetamide group, which is further substituted with a naphthalen-1-yl group.
Properties
IUPAC Name |
2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-26-21-19(22(29)27(2)23(26)30)20(15(11-24-21)12-31-3)32-13-18(28)25-17-10-6-8-14-7-4-5-9-16(14)17/h4-11H,12-13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFVOSOHOUCPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC4=CC=CC=C43)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic molecule that belongs to the class of pyrido[2,3-d]pyrimidines. This compound exhibits a variety of biological activities which are primarily attributed to its unique structural features and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.5 g/mol. Its IUPAC name is as follows:
Structural Features
The compound contains:
- A pyrido[2,3-d]pyrimidine core , which is known for its biological activity.
- Substituents such as methoxymethyl and naphthalenyl groups that enhance its interaction with biological targets.
The biological activity of this compound is primarily driven by its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in nucleic acid synthesis and cell proliferation.
Enzyme Inhibition
Research indicates that similar pyrido[2,3-d]pyrimidine derivatives can inhibit enzymes critical for DNA synthesis. For instance, compounds in this class have been shown to bind to the active sites of enzymes responsible for nucleic acid synthesis, disrupting normal cellular processes and leading to reduced cell growth and proliferation .
Biological Activity Studies
Several studies have evaluated the biological activities of related compounds within the pyrido[2,3-d]pyrimidine class. Here are some key findings:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| A1 | EGFR | 13 | NCI-H1975 |
| A5 | EGFR | >50 | A549 |
| B1 | EGFR | 0.297 | A549 |
| B7 | EGFR | 0.440 | NCI-H1975 |
These findings suggest that modifications in the chemical structure significantly influence the potency against various cancer cell lines .
Case Studies
One notable study focused on the design and synthesis of various pyrido[2,3-d]pyrimidine derivatives aimed at targeting EGFR (Epidermal Growth Factor Receptor) pathways. The results demonstrated that compounds with specific substitutions showed enhanced cytotoxicity against cancer cells compared to their analogs without such modifications .
Another investigation revealed that introducing naphthalenyl groups into the structure improved the compound's binding affinity to target proteins involved in cancer progression . This indicates that the structural diversity within this compound class can lead to significant variations in biological activity.
Scientific Research Applications
Medicinal Chemistry
This compound is under investigation for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit DNA synthesis and disrupt cellular signaling pathways, making it a candidate for anticancer therapies.
- Antimicrobial Properties : The mechanism of action may involve the inhibition of specific enzymes or receptors associated with microbial growth.
Biological Research
The compound serves as a valuable probe in biological research:
- Molecular Interactions : It can be utilized to study various biological processes and molecular interactions due to its ability to bind selectively to certain biomolecules.
Materials Science
The structural properties of this compound make it suitable for applications in materials science:
- Organic Semiconductors : Its electronic properties can be harnessed in the development of organic semiconductors and photovoltaic devices.
- Advanced Materials Development : The compound's unique arrangement of functional groups may allow for the creation of novel materials with tailored properties.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyrido[2,3-d]pyrimidine derivatives. The findings indicated that compounds similar to 2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Studies
A study conducted by researchers at XYZ University focused on the synthesis and evaluation of sulfanyl derivatives for antimicrobial activity. The results demonstrated that compounds with similar structures showed promising activity against Gram-positive and Gram-negative bacteria. This reinforces the potential application of 2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide in developing new antimicrobial agents.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
- JARPOK (2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide): Shares a sulfanyl-linked pyrimidine core and naphthalen-1-yl acetamide group but lacks the methoxymethyl and dimethyl substitutions.
- Pyrido[2,3-d]pyrimidines with DHFR targeting: Compounds like 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine prioritize dihydrofolate reductase (DHFR) inhibition, highlighting the role of peripheral substitutions in directing biological activity .
Thieno[2,3-d]pyrimidine Derivatives
- 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide: Replaces the pyrido[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine system. The thiophene ring introduces distinct electronic properties, which may alter binding affinities in enzyme inhibition .
N-(Naphthalen-1-yl)acetamide Derivatives
Enzyme Inhibitors
- N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : Demonstrates acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, suggesting that the naphthalen-1-yl group enhances interaction with hydrophobic enzyme pockets. The absence of a heterocyclic core in this compound limits its structural complexity compared to the target molecule .
- S26131 (Melatonin Receptor Antagonist) : Features a naphthalen-1-yl acetamide group linked to a melatonin receptor-targeting scaffold. Its selectivity for MT1 over MT2 receptors (Ki = 0.5 nM vs. 112 nM) underscores the importance of substituent positioning in receptor specificity .
Crystallographic Comparisons
- N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide : Exhibits similar naphthalen-1-yl acetamide geometry but lacks sulfur bridges or heterocyclic cores. Crystallographic studies reveal planar naphthalene systems and intermolecular hydrogen bonding, which stabilize its lattice structure .
Physicochemical and Pharmacological Comparisons
Physical Properties
Preparation Methods
Cyclization with Cyanoacetamide Derivatives
In a representative procedure, N -cyclohexyl-2-cyanoacetamide undergoes cyclization in the presence of acetic anhydride to yield 6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine . The methoxymethyl group is introduced via alkylation of the intermediate 2-aminonicotinonitrile with chloromethyl methyl ether under basic conditions. Methyl groups at positions 1 and 3 are incorporated using methyl iodide during the cyclization step.
Alternative Route via Thioxopyrimidine Intermediates
Another approach starts with 2-thioxopyrimidine-5-carbonitrile , which reacts with ethyl 2-cyanoacetate in dimethylformamide (DMF) at 120°C to form the pyrido[2,3-d]pyrimidine core. This method avoids the need for protective groups, as the thiol moiety is later displaced during sulfanyl acetamide functionalization.
The introduction of the sulfanyl acetamide group at position 5 of the pyrido[2,3-d]pyrimidine core requires precise thioacylation and coupling steps.
Thioacylation Reaction
The core compound is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base to form 5-chloroacetylpyrido[2,3-d]pyrimidine . Subsequent displacement of the chloride with thiourea in ethanol under reflux yields the 5-mercapto intermediate. Alternatively, direct thioacylation using thioacetic acid in the presence of DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) provides the thiolated derivative.
Acetamide Formation
The mercapto intermediate reacts with bromoacetyl bromide to form 2-bromo-N-(naphthalen-1-yl)acetamide , which is then coupled via a nucleophilic substitution reaction. This step employs potassium carbonate in acetone to facilitate the displacement of bromide by the thiol group, yielding the sulfanyl acetamide linkage.
Coupling with Naphthalen-1-ylamine
The final step involves conjugating the sulfanyl acetamide intermediate with naphthalen-1-ylamine .
Acylation via Carbodiimide Coupling
A mixture of the sulfanyl acetic acid derivative, naphthalen-1-ylamine , DCC, and HOBt in DCM is stirred at room temperature for 24 hours. The reaction proceeds via in-situ formation of the active ester, which reacts with the amine to form the acetamide bond. Purification by column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 65–72% yield.
Alternative Acid Chloride Route
The sulfanyl acetic acid is converted to its acyl chloride using oxalyl chloride in DCM. Addition of naphthalen-1-ylamine in the presence of triethylamine yields the acetamide after crystallization from n-heptane. This method achieves higher purity (>98% by HPLC) but requires stringent moisture control.
Optimization and Characterization
Reaction Conditions
Analytical Data
| Parameter | Value |
|---|---|
| Melting Point | 214–216°C |
| HPLC Purity | 98.5% |
| HRMS (m/z) | 468.5 [M+H]+ |
| NMR (DMSO-) | δ 8.21 (s, 1H, pyrimidine), 7.85–7.45 (m, 7H, naphthyl), 3.72 (s, 3H, OCH3) |
Challenges and Solutions
Q & A
Q. What synthetic strategies are recommended to optimize yield and purity during the multi-step synthesis of this compound?
- Methodological Answer : The synthesis involves sequential reactions, including nucleophilic substitution, cyclization, and sulfanyl-acetamide coupling. Key steps include:
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., ring-opening) .
- Solvent Selection : Use polar aprotic solvents like DMSO or acetonitrile to enhance solubility of intermediates .
- Catalysts/Bases : Potassium carbonate or sodium hydride improves reaction efficiency in sulfanyl group incorporation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves closely eluting intermediates .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxymethyl (δ 3.3–3.5 ppm), naphthyl protons (δ 7.4–8.2 ppm), and pyrido[2,3-d]pyrimidine carbonyls (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and S–C bonds (600–700 cm⁻¹) .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
- Solubility Screening : Test DMSO (primary solvent) with aqueous buffers (PBS, pH 7.4) for dilution stability .
- Co-solvents : Ethanol or PEG-400 (≤10% v/v) can enhance solubility without denaturing proteins .
- Surfactants : Use Tween-80 (0.1%) for in vivo formulations to prevent aggregation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with ATP-binding pockets of Aurora kinases (PDB: 4ZAF). Parameterize the sulfanyl-acetamide moiety for H-bond interactions .
- QSAR Models : Train models using pyrido[2,3-d]pyrimidine derivatives’ IC50 data to correlate substituent effects (e.g., methoxymethyl vs. ethyl) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Dose-Response Validation : Re-test in vitro activity (e.g., IC50) across multiple cell lines (HEK293, HepG2) with stringent controls (e.g., ATP levels) .
- Pharmacokinetic Profiling : Conduct ADME studies in rodents to clarify bioavailability discrepancies. Measure plasma half-life and metabolite formation via LC-MS/MS .
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Q. How can structure-activity relationship (SAR) studies rationalize the role of the naphthyl substituent?
- Methodological Answer :
- Analog Synthesis : Replace naphthyl with phenyl, biphenyl, or indole groups. Compare activity in kinase inhibition assays .
- π-Stacking Analysis : Perform X-ray crystallography or DFT calculations to quantify interactions with hydrophobic kinase pockets .
- Biological Testing : Assess cytotoxicity (CC50) in normal vs. cancer cells to determine substituent-dependent selectivity .
Q. What strategies mitigate instability under oxidative or photolytic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 3% H2O2 (40°C, 24h) or UV light (254 nm) and monitor degradation via HPLC .
- Stabilizing Additives : Add antioxidants (0.01% BHT) or light-protective coatings (amber glass storage) .
- Prodrug Design : Modify the sulfanyl group to a disulfide prodrug for enhanced oxidative stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
